2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a unique combination of a triazole ring, a piperidine ring, and a naphthyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, have been found to have excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics .
Mode of Action
It’s known that the important photophysical nature of triazole systems is the transformation between the enol and keto forms after excited-state proton transfer . This transformation could be a key part of the interaction between the compound and its targets.
Biochemical Pathways
The excited-state relaxation mechanisms of similar triazole compounds have been studied . Two distinct proton transfers were involved, and the dynamical roles of these two conical intersections in the excited-state decay were quite different .
Result of Action
It’s known that the excited-state proton transfer in similar triazole compounds can lead to a transformation between the enol and keto forms . This transformation could be partially responsible for the decrease in fluorescence emission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This is followed by the formation of the piperidine ring via a nucleophilic substitution reaction. The final step involves the coupling of the triazole-piperidine intermediate with a naphthyridine derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-quinoline
- **2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-isoquinoline
Uniqueness
Compared to similar compounds, 2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(20-15-24-28(26-20)18-6-2-1-3-7-18)27-13-10-16(11-14-27)19-9-8-17-5-4-12-23-21(17)25-19/h1-9,12,15-16H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCZXWXDDJVQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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